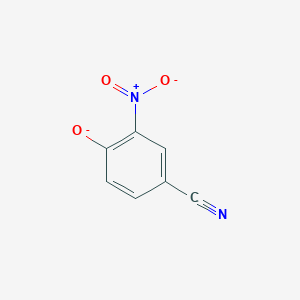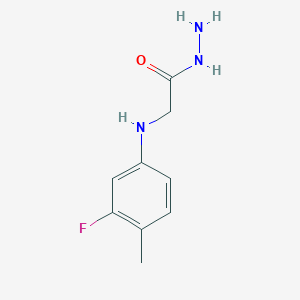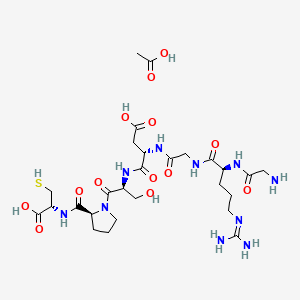
GRGDSPC acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GRGDSPC acetate is a synthetic peptide composed of seven amino acids: glycine, arginine, glycine, aspartic acid, serine, proline, and cysteine. This peptide is known for its cell adhesion properties and is often used in biomedical research and tissue engineering applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
GRGDSPC acetate is typically synthesized using the Fmoc solid-phase peptide synthesis method. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Deprotection: Removal of the Fmoc protecting group from the amino terminus.
Coupling: Addition of the next amino acid in the sequence using a coupling reagent such as HBTU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography, and the final product is lyophilized to obtain a stable powder form .
Análisis De Reacciones Químicas
Types of Reactions
GRGDSPC acetate undergoes various chemical reactions, including:
Thiol-Acrylate Reaction: The cysteine residue in this compound can react with acrylate groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol-Acrylate Reaction: Typically performed in phosphate-buffered saline at a pH of 7.8, using acrylated dextran as a reactant.
Oxidation: Can occur under oxidative conditions, such as exposure to hydrogen peroxide or atmospheric oxygen.
Major Products
Thiol-Acrylate Reaction: Results in the formation of thioether-linked conjugates.
Oxidation: Leads to the formation of disulfide-linked dimers or higher-order structures.
Aplicaciones Científicas De Investigación
GRGDSPC acetate is widely used in various scientific research fields:
Tissue Engineering: It is used to enhance cell adhesion on biomaterial surfaces, promoting tissue regeneration.
Drug Delivery: The peptide can be conjugated to drug delivery systems to target specific cells or tissues.
Cell Culture: It is used to coat culture dishes to improve cell attachment and growth.
Biomedical Imaging: This compound can be labeled with imaging agents for tracking cell behavior in vivo.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
GRGDSP: Lacks the cysteine residue, making it less reactive in thiol-based conjugation reactions.
GRGDS: A shorter peptide with similar cell adhesion properties but different stability and reactivity profiles.
Uniqueness
GRGDSPC acetate’s unique feature is the presence of the cysteine residue, which allows for thiol-based conjugation reactions. This makes it particularly useful for applications requiring stable covalent attachment to other molecules or surfaces .
Propiedades
Fórmula molecular |
C27H46N10O13S |
|---|---|
Peso molecular |
750.8 g/mol |
Nombre IUPAC |
acetic acid;(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H42N10O11S.C2H4O2/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46;1-2(3)4/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29);1H3,(H,3,4)/t12-,13-,14-,15-,16-;/m0./s1 |
Clave InChI |
JCMFYVLDHDTKLS-MHXJNQAMSA-N |
SMILES isomérico |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O |
SMILES canónico |
CC(=O)O.C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


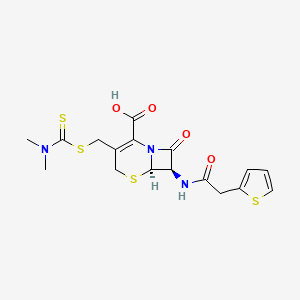
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
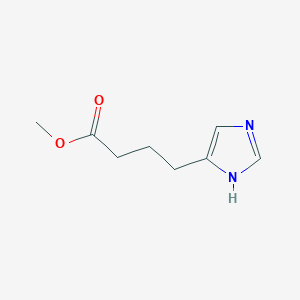
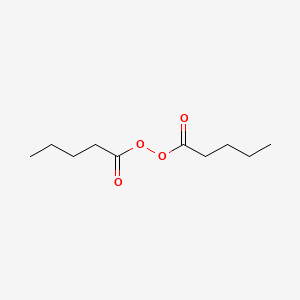
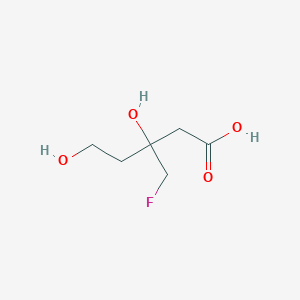
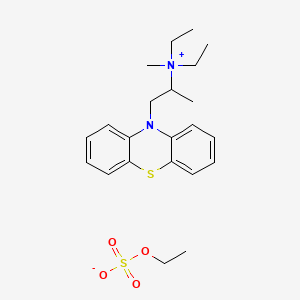

![7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B14753029.png)
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
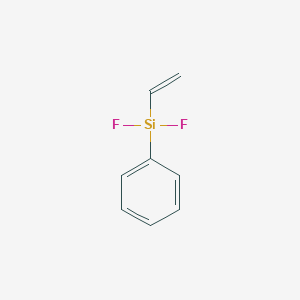
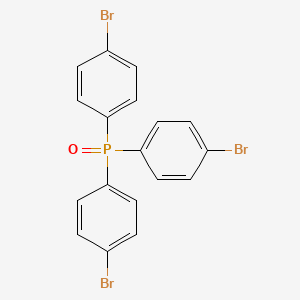
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
